1-(2-Azidoethyl)-3-methoxyazetidine
Overview
Description
1-(2-Azidoethyl)-3-methoxyazetidine is an organic compound that features an azido group attached to an ethyl chain, which is further connected to a methoxy-substituted azetidine ring
Mechanism of Action
Target of Action
Compounds with azide groups are often used in click chemistry, a type of chemical reaction used in drug development and bioconjugation . The azide group can react with alkynes or cyclooctynes to form a stable triazole ring, a reaction that is often used to attach drugs to antibodies or other targeting molecules .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. The azide group could potentially react with a target molecule in the body, leading to a change in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azide-containing compounds have been used in a variety of biochemical applications, including the study of signal transduction, protein synthesis, and cell death .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on “1-(2-Azidoethyl)-3-methoxyazetidine”, it’s hard to say what its ADME properties would be. The presence of the azide group could potentially affect its stability, reactivity, and how it is metabolized .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound is used in a drug, the intended result would be to alter the function of the target molecule in a way that treats a specific disease or condition .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the azide group can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3-methoxyazetidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. The interactions of this compound with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes are crucial for its function in biochemical processes. These interactions enable the compound to act as a versatile ligand in the synthesis of complex biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages allows it to modulate cell function by interacting with key signaling molecules and transcription factors. Studies have demonstrated that this compound can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism has been observed through alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The formation of triazole linkages is a key aspect of its mechanism of action, enabling the compound to modulate various biochemical pathways . Furthermore, this compound’s interactions with enzymes and proteins play a crucial role in its ability to influence cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions to maintain its stability and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with low doses promoting beneficial biochemical interactions and higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful side effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of this compound, guiding its application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in metabolic pathways includes its participation in azide-alkyne cycloaddition reactions, which are essential for the synthesis of complex biomolecules . Additionally, this compound’s effects on metabolic flux and metabolite levels have been observed, highlighting its significance in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s efficacy in biochemical applications. Studies have shown that this compound can be effectively transported to specific cellular compartments, enhancing its biochemical interactions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Research has demonstrated that this compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-methoxyazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyazetidine and 2-bromoethyl azide.
Nucleophilic Substitution Reaction: The 3-methoxyazetidine undergoes a nucleophilic substitution reaction with 2-bromoethyl azide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the substitution process.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Azidoethyl)-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Cycloaddition: Alkynes, copper(I) catalysts; reactions are performed at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
1-(2-Azidoethyl)-3-methoxyazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to the reactivity of the azido group.
Industry: Utilized in the production of specialty chemicals and materials, including energetic materials and polymers.
Comparison with Similar Compounds
1-(2-Azidoethyl)-3-methoxyazetidine can be compared with other azidoethyl-substituted compounds, such as:
This compound vs. This compound: Both compounds contain an azidoethyl group, but the presence of different substituents on the azetidine ring can influence their reactivity and applications.
This compound vs. 1-(2-Azidoethyl)-tetrazole:
This compound vs. 1-(2-Azidoethyl)-imidazole: The imidazole derivative has a different heterocyclic ring, leading to variations in reactivity and use in different fields.
Properties
IUPAC Name |
1-(2-azidoethyl)-3-methoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNBMCAOYCFSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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